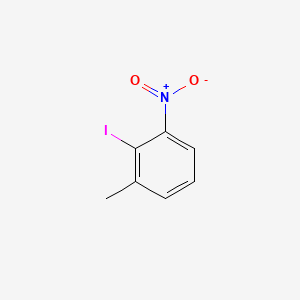

2-Iodo-1-methyl-3-nitrobenzene

説明

Significance of Aryl Halides and Nitro Groups in Synthetic Transformations

Aryl halides and nitro groups are fundamental functional groups in synthetic organic chemistry, each imparting distinct reactivity to the aromatic ring. Aryl halides, particularly aryl iodides, are excellent substrates for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comuwindsor.canih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the construction of complex molecular frameworks. facs.website The reactivity of aryl halides in these transformations is often enhanced by the presence of electron-withdrawing groups, such as a nitro group, which can facilitate the oxidative addition step in the catalytic cycle. uwindsor.ca

The nitro group, on the other hand, is a strong electron-withdrawing group that can be readily transformed into a variety of other functional groups. Its reduction to an amino group is a particularly important transformation, providing access to anilines, which are precursors to a vast number of bioactive molecules and materials. scispace.comnih.gov Furthermore, the nitro group itself can be used directly in certain coupling reactions, offering a more atom-economical alternative to traditional methods that require prior conversion to a halide. mdpi.com

Contextualization of 2-Iodo-1-methyl-3-nitrobenzene within the Field

This compound, also known as 2-iodo-3-nitrotoluene, is a halogenated nitroarene that embodies the synthetic potential of this class of compounds. biosynth.comnih.gov Its structure, featuring an iodine atom, a methyl group, and a nitro group on a benzene (B151609) ring, makes it a valuable intermediate in organic synthesis. chemimpex.comsmolecule.com The presence of the iodo and nitro groups allows for selective reactions, positioning it as a key building block for more complex molecules. chemimpex.com

This compound is utilized in the synthesis of various organic compounds, including those with applications in pharmaceuticals and agrochemicals. chemimpex.com Its unique substitution pattern allows for a range of chemical modifications. For instance, the nitro group can be reduced to an amine, and the iodine atom can participate in various coupling and substitution reactions. smolecule.com This versatility makes it a subject of interest in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methodologies. chemimpex.comchemimpex.com

Below is a table summarizing some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol biosynth.comnih.gov |

| Melting Point | 62-69 °C chemimpex.comchemimpex.com |

| Appearance | Yellow powder chemimpex.comchemimpex.com |

| CAS Number | 6277-17-4 biosynth.comnih.gov |

Research Landscape and Gaps in Understanding for this compound

The research landscape for this compound indicates its primary use as a synthetic intermediate. chemimpex.com It is commercially available and has been used in various synthetic applications, including as a precursor for more complex molecules. scribd.com For example, it has been used in the synthesis of other compounds through decarboxylative halogenation of the corresponding aryl carboxylic acid, albeit with a reported yield of 27%. rsc.org

Despite its utility, there appear to be significant gaps in the comprehensive understanding of this compound's reactivity and potential applications. While its role as a building block is established, detailed studies on its reaction kinetics, mechanistic pathways in various transformations, and the full scope of its synthetic utility are not extensively documented in publicly available literature. smolecule.com

Further research could focus on:

Optimization of Synthetic Routes: Developing more efficient and higher-yielding methods for its synthesis.

Exploration of Novel Reactions: Investigating its participation in a wider range of modern cross-coupling reactions and other transformations.

Physicochemical Studies: Detailed computational and experimental studies on its electronic and structural properties to better predict its reactivity. researchgate.net

Material Science Applications: Exploring its potential in the development of new materials, such as polymers, coatings, or organic semiconductors, an area where nitroaromatic compounds have shown promise. chemimpex.comsmolecule.com

Environmental Behavior: Studying its behavior and fate in environmental systems, which is relevant for understanding the impact of nitroaromatic compounds. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-iodo-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYPSJARSQSCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284067 | |

| Record name | 2-iodo-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-17-4 | |

| Record name | 6277-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODO-3-NITROTOLUENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 1 Methyl 3 Nitrobenzene

De Novo Synthesis Strategies

De novo synthesis focuses on introducing the iodo, methyl, and nitro groups onto a benzene (B151609) ring through sequential reactions. The order of these introductions is critical and often fraught with challenges related to regioselectivity.

Iodination Reactions on Substituted Nitrobenzenes

The direct iodination of 3-nitrotoluene (B166867) presents a theoretical, albeit challenging, route to 2-iodo-1-methyl-3-nitrobenzene. In this electrophilic aromatic substitution, the existing substituents direct the incoming iodo group. The methyl group is activating and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), while the nitro group is deactivating and a meta-director (positions 5 and relative to its own position, 2 and 6). The combined effect results in a complex mixture of isomers, with substitution at the 2-position being electronically disfavored. Powerful iodinating agents, such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in the presence of a strong acid, are capable of iodinating deactivated rings like nitrobenzene (B124822), but achieving high regioselectivity for the desired 2-iodo isomer from 3-nitrotoluene remains a significant synthetic hurdle. tcichemicals.com

Nitration Reactions on Substituted Iodobenzenes

A more documented approach involves the nitration of 2-iodotoluene. However, this reaction typically results in a mixture of constitutional isomers, making the isolation of the desired product difficult. Research has shown that the nitration of ortho-iodotoluene under controlled conditions yields multiple products. The distribution of these isomers highlights the challenges in achieving regioselective synthesis through this method. The major product is often the 6-nitro isomer due to steric hindrance from the iodine and methyl groups influencing the position of nitration.

| Isomer | Yield (%) |

|---|---|

| 2-Iodo-3-nitrotoluene | 14% |

| 2-Iodo-4-nitrotoluene | 13% |

| 2-Iodo-5-nitrotoluene | 11% |

| 2-Iodo-6-nitrotoluene | 56% |

Table 1. Isomer distribution from the nitration of 2-iodotoluene.

Methylation Strategies for Iodonitrobenzenes

The synthesis of this compound via methylation of a 2-iodo-3-nitrobenzene precursor is not a commonly reported strategy in the available scientific literature. Such a reaction would likely involve organometallic coupling partners, but this route appears to be less explored compared to nitration or iodination strategies.

Precursor-Based Synthetic Routes

These methods utilize starting materials that already possess some of the required functional groups or a scaffold that can be readily converted to the target compound.

From Substituted Benzoic Acids through Decarboxylative Halogenation

A specific and effective method for synthesizing this compound is through the decarboxylative halogenation of 2-methyl-6-nitrobenzoic acid. This reaction, a type of Hunsdiecker reaction, involves the replacement of a carboxylic acid group with a halogen. One documented procedure uses a silver/copper-mediated pathway.

In this method, 2-methyl-6-nitrobenzoic acid is treated with sodium iodide (NaI) in the presence of catalytic amounts of silver sulfate (B86663) (Ag₂SO₄), copper(II) acetate (B1210297) (Cu(OAc)₂), and 2,9-dimethyl-1,10-phenanthroline as a ligand. This reaction proceeds under aerobic conditions to afford this compound, albeit in a modest yield of 27%.

| Reactant | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-Methyl-6-nitrobenzoic acid | NaI, Ag₂SO₄, Cu(OAc)₂, 2,9-dimethyl-1,10-phenanthrolinium | This compound | 27% |

Table 2. Decarboxylative Iodination of 2-Methyl-6-nitrobenzoic Acid.

Preparation from Related Aromatic Compounds

Another viable precursor-based route is the conversion of 2-methyl-3-nitroaniline (B147196). This synthesis is typically accomplished via the Sandmeyer reaction. beilstein-journals.orglkouniv.ac.in The process involves the diazotization of the amino group on 2-methyl-3-nitroaniline using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then treated with an iodide source, commonly potassium iodide (KI), to introduce the iodine atom onto the aromatic ring, displacing the diazonium group. lkouniv.ac.in This method is a classic and reliable way to introduce an iodo group at a specific position on an aromatic ring, often providing good yields of the desired product.

Stereoselective Synthesis Approaches for Chiral Analogs

The creation of single enantiomers of chiral molecules, a process known as asymmetric or stereoselective synthesis, is of paramount importance, particularly in the pharmaceutical industry where the two enantiomers of a drug can exhibit vastly different biological activities. researchgate.net For chiral analogs of this compound, where a stereocenter is introduced, controlling the stereochemical outcome of the synthesis is crucial. General strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, or, as will be discussed here, chiral starting materials. researchgate.net

Utilization of Homochiral Starting Materials in the Synthesis of Enantiomers

The "chiral pool" refers to the collection of enantiomerically pure compounds readily available from natural sources, such as amino acids, sugars, and terpenes. Utilizing these homochiral starting materials is a powerful and direct strategy for the synthesis of enantiomerically pure target molecules. This approach embeds chirality into the molecular framework from the outset, which can then guide the stereochemistry of subsequent reactions.

In the context of synthesizing chiral analogs of this compound, this strategy involves selecting a readily available homochiral molecule that contains a pre-existing stereocenter and a scaffold that can be chemically elaborated to form the desired substituted benzene ring.

One documented, albeit low-yielding, approach for the synthesis of a chiral, enantiomeric derivative of this compound involves the use of a homochiral starting material in a reaction that employs thioethers. biosynth.com This method, however, results in a yield of less than 5%, highlighting the challenges associated with this specific transformation. biosynth.com

A more general, illustrative example of this strategy can be conceptualized by considering the synthesis of a chiral analog where the methyl group of this compound is replaced by a more complex chiral side chain. For instance, a homochiral amino acid could serve as the starting point. The synthesis could proceed through the following hypothetical steps:

Protection and Modification: The amino and carboxylic acid groups of a selected homochiral amino acid, for example, Alanine (for a simple chiral center), would be protected. The side chain could then be chemically modified.

Ring Formation: The modified amino acid derivative would then undergo a series of reactions to construct the benzene ring. This could involve cyclization and aromatization reactions.

Functional Group Introduction: The key iodo and nitro groups would be introduced onto the newly formed aromatic ring at the desired positions (ortho and meta to the chiral side chain, respectively). This would likely involve electrophilic aromatic substitution reactions, such as iodination and nitration. The directing effects of the substituents already on the ring would need to be carefully considered to achieve the correct regiochemistry.

Deprotection: Finally, removal of the protecting groups would yield the desired chiral analog of this compound.

This bottom-up approach, starting from a molecule with a defined stereocenter, ensures that the final product is also enantiomerically pure. The specific reaction conditions and reagents for each step would need to be carefully optimized to maximize yield and maintain stereochemical integrity.

Below is a data table summarizing the key aspects of this synthetic strategy.

| Parameter | Description | Significance in Synthesis |

| Starting Material | A molecule from the chiral pool (e.g., a specific enantiomer of an amino acid or a terpene derivative) that is enantiomerically pure. | The chirality of the final product is predetermined by the starting material, avoiding the need for chiral separation or asymmetric induction in later steps. |

| Key Transformations | Ring-forming reactions (cyclizations, aromatizations), electrophilic aromatic substitutions (iodination, nitration), and functional group interconversions. | These steps build the core aromatic structure and install the required iodo and nitro functionalities at the correct positions relative to the chiral center. |

| Stereochemical Control | The pre-existing stereocenter in the starting material dictates the absolute configuration of the chiral analog. | This is the most direct method for obtaining a single enantiomer of the target molecule. |

| Potential Challenges | Racemization of the chiral center under harsh reaction conditions, achieving the correct regioselectivity during aromatic substitution, and potentially low overall yields due to the multi-step nature of the synthesis. | Careful selection of reaction conditions and protecting groups is necessary to preserve the stereochemical purity and achieve a viable synthetic route. |

While specific, high-yielding published examples for the synthesis of chiral analogs of this compound from homochiral starting materials are not extensively detailed in readily available literature, the principles of this synthetic strategy provide a robust framework for the design and execution of such syntheses. Future research in this area will likely focus on the development of more efficient and versatile routes to these valuable chiral building blocks.

Reactivity and Reaction Mechanisms of 2 Iodo 1 Methyl 3 Nitrobenzene

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical species, typically with the aid of a metal catalyst. 2-Iodo-1-methyl-3-nitrobenzene, with its reactive C-I bond, serves as an excellent substrate for these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.

The success of the Suzuki-Miyaura coupling reaction hinges on the choice of an appropriate catalyst system. Palladium complexes are the most common catalysts, with the active catalytic species being a Pd(0) complex. chemrxiv.org For the coupling of this compound, various palladium sources can be employed, including palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). orgsyn.org These are often used in conjunction with phosphine (B1218219) ligands, which stabilize the palladium center and influence the catalytic activity.

The choice of ligand is critical. For instance, bulky electron-rich phosphines like SPhos and XPhos have been shown to be effective in promoting the coupling of challenging substrates. nih.gov In some cases, "ligandless" conditions, where a phosphine ligand is not explicitly added, have proven successful, simplifying the reaction setup. orgsyn.org The reaction also requires a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to facilitate the transmetalation step. rsc.orgrsc.org The solvent system also plays a crucial role, with mixtures like dioxane/water being commonly used. nih.govbeilstein-journals.org

Interactive Data Table: Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 80 | A common and versatile system. |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Effective for challenging substrates. nih.gov |

| Pd(OAc)₂ | None (ligandless) | K₂CO₃ | DMF/H₂O | 50-100 | Simplifies reaction setup. orgsyn.org |

| Pd/C | None | Na₂CO₃ | Ethanol/Water | Reflux | Heterogeneous catalyst, allows for easier separation. |

| Pd(PPh₃)₄ | None | NaOH | Toluene (B28343)/Water | 90 | A classic, well-established catalyst. |

The Suzuki-Miyaura coupling of this compound has been successfully demonstrated with a wide range of arylboronic acids. rsc.orgbeilstein-journals.org The electronic nature of the substituents on the arylboronic acid can influence the reaction efficiency. Electron-donating groups on the arylboronic acid generally lead to higher yields of the biaryl product. beilstein-journals.org Conversely, arylboronic acids with strong electron-withdrawing groups may exhibit reduced reactivity. beilstein-journals.org

Steric hindrance on the arylboronic acid, particularly at the ortho position, can also impact the reaction outcome, sometimes leading to lower yields. beilstein-journals.org Despite these limitations, the reaction is generally tolerant of a wide variety of functional groups on both the aryl iodide and the arylboronic acid, making it a highly valuable synthetic tool. rsc.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. The presence of the electron-withdrawing nitro group can facilitate this step.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the Pd(II) complex. This is often the rate-limiting step of the catalytic cycle.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While this general mechanism is widely accepted, specific mechanistic details can vary depending on the exact reaction conditions, including the choice of catalyst, ligand, base, and solvent. acs.org For instance, the exact nature of the active palladium species and the mechanism of its formation from the precatalyst can be complex.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgmdpi.comlibretexts.org The palladium catalyst, often a Pd(0) species generated in situ from a Pd(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), activates the aryl iodide. walisongo.ac.id The copper(I) salt, typically copper(I) iodide (CuI), is believed to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. mdpi.comlibretexts.org An amine base, such as triethylamine (B128534) (Et₃N) or piperidine, is also required to act as both a base and a solvent. walisongo.ac.idmdpi.com

Recent developments have also led to copper-free Sonogashira coupling protocols to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). mdpi.com These systems often rely on more sophisticated palladium catalysts or different reaction conditions.

Interactive Data Table: Catalyst Systems for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp - 50 | The classic Sonogashira system. walisongo.ac.id |

| Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF | 60 | A common alternative palladium source. |

| Pd/C | CuI | Pyrrolidine | Water | 70 | Heterogeneous catalyst system. mdpi.com |

| PdCl₂(PPh₃)₂ | None | [TBP][4EtOV] | [TBP][4EtOV] | 55 | Copper-free, using an ionic liquid as solvent and base. beilstein-journals.org |

| Pincer Complex III | None | TMEDA | Toluene | 100 | High turnover numbers achieved. acs.org |

Scope and Limitations with Terminal Alkynes

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. libretexts.orggold-chemistry.org In the context of this compound, the reactivity is generally high due to the presence of the electron-withdrawing nitro group, which facilitates the oxidative addition step in the catalytic cycle. libretexts.org The reaction can accommodate a wide range of terminal alkynes, including those with aryl, heteroaryl, alkenyl, alkyl, and trialkylsilyl functional groups. libretexts.org

However, certain limitations exist. Sterically hindered terminal alkynes may exhibit lower reactivity. Furthermore, the reaction conditions, such as the choice of catalyst, base, and solvent, can significantly impact the yield and selectivity. organic-chemistry.org While the reaction is traditionally carried out under anhydrous and anaerobic conditions, newer methods have been developed that are less stringent. organic-chemistry.org

Table 1: Factors Influencing Sonogashira Coupling with this compound

| Factor | Influence on Reaction |

| Catalyst | Palladium complexes with phosphine or N-heterocyclic carbene (NHC) ligands are commonly used. The choice of ligand can affect catalyst stability and activity. libretexts.orgru.nl |

| Co-catalyst | Copper(I) salts are often used as co-catalysts to facilitate the reaction, though copper-free methods have been developed. libretexts.orgorganic-chemistry.org |

| Base | An amine base is typically required. libretexts.org |

| Solvent | A variety of solvents can be used, with the choice impacting reaction rates and yields. mdpi.com |

| Substituents on Alkyne | Electron-donating or withdrawing groups on the alkyne can influence reactivity. mdpi.com |

Mechanistic Investigations of Sonogashira Coupling with this compound

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgresearchgate.net

The Palladium Cycle:

Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

Transmetalation: The acetylide, formed in the copper cycle, is transferred from copper to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. libretexts.org

The Copper Cycle:

The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. libretexts.org

Recent mechanistic studies, including those using ESI-MS, have identified intermediates and potential side reactions, such as NHC-ethynyl coupling when N-heterocyclic carbene ligands are used. ru.nl The exact mechanism can be complex and may vary depending on the specific reaction conditions. researchgate.net For copper-free Sonogashira reactions, a proposed mechanism involves the direct reaction of the palladium complex with the alkyne. libretexts.orgresearchgate.net

Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Negishi)

Beyond the Sonogashira reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions, such as the Heck and Negishi reactions. chemimpex.com

The Heck reaction involves the coupling of an aryl halide with an alkene. rsc.org The presence of the electron-withdrawing nitro group in this compound would likely enhance its reactivity in the Heck reaction. The reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. researchgate.net

The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org In the context of synthesizing complex molecules, the Negishi coupling of organozinc reagents with nitro-substituted aryl halides, like this compound, has been reported. rsc.org The catalyst system often involves a palladium source and a phosphine ligand. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Influence of Nitro and Iodo Substituents on SNAr Reactivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. researchgate.netiscnagpur.ac.in In this compound, the nitro group plays a crucial role in activating the benzene (B151609) ring towards nucleophilic attack. researchgate.netiscnagpur.ac.in This strong electron-withdrawing group delocalizes the negative charge of the intermediate, thereby stabilizing it. iscnagpur.ac.in

The position of the nitro group ortho and para to the leaving group is most effective for activation. semanticscholar.org In this compound, the nitro group is ortho to the iodine atom, significantly enhancing the reactivity at that position. The iodine atom itself, being a halogen, also contributes to the electrophilicity of the ring through its inductive effect. mdpi.com Among halogens, fluorine is generally the best leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate. iscnagpur.ac.inrsc.org However, the C-I bond is the weakest among the carbon-halogen bonds, which can also influence reactivity.

Mechanistic Pathways for SNAr (e.g., Meisenheimer Complex Formation, SRN1)

The most common mechanism for SNAr reactions is the addition-elimination pathway, which proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . iscnagpur.ac.incolby.edu

Meisenheimer Complex Formation:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (iodine), forming a tetrahedral intermediate. The negative charge is delocalized by the nitro group. iscnagpur.ac.in

Elimination: The leaving group (iodide) departs, restoring the aromaticity of the ring. iscnagpur.ac.in

An alternative mechanistic pathway for nucleophilic substitution on aromatic compounds is the SRN1 (substitution radical-nucleophilic unimolecular) reaction . chemistry-chemists.cominflibnet.ac.in This mechanism involves a chain reaction with radical and radical anion intermediates and is particularly relevant for unactivated aryl halides. chemistry-chemists.cominflibnet.ac.in The key steps are:

Initiation: An electron is transferred to the substrate (ArX) to form a radical anion.

Propagation: The radical anion fragments to an aryl radical and a halide anion. The aryl radical then reacts with the nucleophile to form the radical anion of the product, which then transfers an electron to another substrate molecule to continue the chain. chemistry-chemists.com

While the SNAr mechanism via a Meisenheimer complex is generally favored for nitro-activated substrates, the possibility of an SRN1 pathway cannot be entirely ruled out under specific conditions, such as photochemical or electrochemical initiation. chemistry-chemists.comscispace.com

Comparison with Other Halogenated Nitrobenzenes

The reactivity of halogenated nitrobenzenes in SNAr reactions is influenced by both the nature of the halogen and the position of the nitro group. researchgate.netmdpi.com

Table 2: Reactivity Comparison of Halogenated Nitrobenzenes in SNAr Reactions

| Compound | Leaving Group | Activating Group(s) | General Reactivity Trend |

| 1-Fluoro-2,4-dinitrobenzene | F | Two NO₂ groups (ortho, para) | Very high |

| 1-Chloro-2,4-dinitrobenzene | Cl | Two NO₂ groups (ortho, para) | High, but generally lower than fluoro analog iscnagpur.ac.in |

| This compound | I | One NO₂ group (ortho) | Activated, but less so than dinitro-substituted analogs. The methyl group has a weak electron-donating effect which may slightly decrease reactivity compared to an unsubstituted analog. |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Br | Two CF₃ groups (meta) | The meta position of the activating groups provides less stabilization to the Meisenheimer complex compared to ortho/para positions. rsc.org |

Generally, for a given nucleophile, the order of reactivity for the leaving group in SNAr reactions is F > Cl ≈ Br > I when the rate-determining step is the departure of the leaving group. However, when the initial attack of the nucleophile is rate-determining, this order can change. The strong electron-withdrawing nature of the nitro group is the primary driver for the high reactivity of nitro-substituted haloarenes. iscnagpur.ac.in Increasing the number of electron-withdrawing groups, especially at ortho and para positions, significantly increases the rate of reaction. iscnagpur.ac.in

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a route to valuable aniline (B41778) derivatives. smolecule.comunimi.it For this compound, this reaction converts the nitro functionality into an amino group, yielding 2-iodo-6-methylaniline. This transformation can be achieved through various methods, including catalytic hydrogenation and reductions using metallic reagents.

Catalytic Hydrogenation for Conversion to Amines

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and often clean reaction profiles. lkouniv.ac.in This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

A biocatalytic approach using a carbon-supported NiFe hydrogenase has also demonstrated the complete hydrogenation of various nitrobenzene (B124822) derivatives to their corresponding anilines using H₂ at atmospheric pressure. nih.gov

Table 1: Precious Metal Catalysts in Nitroarene Reduction

| Catalyst | Typical Support | Key Features |

|---|---|---|

| Palladium (Pd) | Carbon (C) | High activity and selectivity; effective for halogenated nitroarenes. organic-chemistry.org |

| Platinum (Pt) | Carbon (C) | Highly active catalyst for hydrogenation. lkouniv.ac.in |

| Nickel (Ni) | Raney Nickel | A common and cost-effective catalyst for hydrogenation. lkouniv.ac.in |

While precious metals are efficient, non-noble metals offer a more economical alternative for the reduction of nitroarenes. Historically, the Béchamp reduction, which uses metallic iron in an acidic medium, was a primary industrial method for producing aniline from nitrobenzene. unimi.it Other systems, such as tin (Sn) in the presence of concentrated acid, are also effective.

More contemporary methods include the use of inexpensive zinc dust in water, which can reduce a wide range of functionalized nitroarenes at room temperature. organic-chemistry.org Hydrazine (B178648) (N₂H₄), often used as its hydrate (B1144303), is another common reducing agent, frequently employed with catalysts like iron (Fe) or palladium on carbon (Pd/C). unimi.itorganic-chemistry.org The combination of hydrazine hydrate with Pd/C has been shown to selectively reduce bromo, chloro, and iodo-substituted nitroarenes to the corresponding halogenated anilines. organic-chemistry.org

Table 2: Non-Noble Metal Systems for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| Iron (Fe) / Acid | The classic Béchamp reduction; cost-effective but produces iron oxide byproducts. unimi.it |

| Tin (Sn) / Acid | An effective, though older, method for reducing aromatic nitro compounds. lkouniv.ac.in |

| Zinc (Zn) / Water | A mild and environmentally friendly protocol using inexpensive zinc dust. organic-chemistry.org |

Chemoselective Reduction Strategies in the Presence of Halogens

A significant challenge in the reduction of this compound is the potential for hydrodehalogenation, where the iodine substituent is reductively cleaved. Therefore, chemoselective reduction methods that specifically target the nitro group while preserving the carbon-iodine bond are highly valuable.

Recent advances have focused on developing specialized catalytic systems for this purpose. For instance, several methods have been developed for the selective reduction of halogenated nitroarenes. organic-chemistry.org The use of hydrazine hydrate in the presence of Pd/C is a notable example that provides good yields of halogenated anilines. organic-chemistry.org Electrochemical methods, or electrohydrogenation, at specific electrodes like Devarda copper have also been successfully used for the chemoselective reduction of molecules containing both a nitro group and a carbon-iodine bond. researchgate.net Metal-free reduction strategies have also emerged; a protocol using sodium sulfide (B99878) (Na₂S·9H₂O) in the presence of an acid has been shown to selectively reduce halogenated nitroarenes to their corresponding amines in good yields. researchgate.net

Mechanistic Pathways of Nitro Group Reduction

The reduction of aromatic nitro compounds to amines is generally understood to proceed through a sequence of intermediates, as first proposed by Haber based on electrochemical experiments. unimi.itresearchgate.net This multi-step process involves the transfer of six electrons and six protons in total.

The reaction can follow a "direct" pathway where the nitro group (-NO₂) is first reduced to a nitroso group (-NO). The nitroso intermediate is then further reduced to a hydroxylamine (B1172632) derivative (-NHOH). The final step is the reduction of the hydroxylamine to the corresponding amine (-NH₂). unimi.itresearchgate.net An alternative "condensation" pathway can also occur, where the nitroso and hydroxylamine intermediates react to form an azoxy intermediate, which is subsequently reduced through azo and hydrazo species to the final amine. unimi.it Recent mechanistic studies on the biocatalytic hydrogenation of nitrobenzene have confirmed the presence of the N-phenylhydroxylamine intermediate during the reaction, supporting the direct pathway. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. scribd.com The feasibility and outcome of EAS reactions on this compound are governed by the electronic effects of the existing substituents.

The nitro group (-NO₂) is a powerful electron-withdrawing group and acts as a strong deactivator of the benzene ring towards electrophilic attack. lkouniv.ac.inscribd.com It directs incoming electrophiles to the meta position relative to itself. The iodine atom (-I) is also deactivating due to its inductive electron-withdrawing effect, but it is an ortho, para-director because its lone pairs can donate electron density through resonance. ambeed.com The methyl group (-CH₃) is a weak activating group and an ortho, para-director.

In this compound, the positions on the ring are influenced by these competing effects:

Position 4: para to the methyl group, ortho to the nitro group, and meta to the iodo group.

Position 5: meta to both the methyl and nitro groups, and para to the iodo group.

Position 6: ortho to the methyl group and meta to the nitro group.

The strong deactivating nature of the nitro group significantly reduces the ring's nucleophilicity, making EAS reactions on this compound generally difficult to achieve. lkouniv.ac.in The combined deactivating effects of the nitro and iodo groups outweigh the weak activation of the methyl group, rendering the aromatic ring substantially less reactive than benzene itself. Consequently, forcing conditions would likely be required for any substitution to occur, and predicting the major product would require a careful analysis of the combined directing effects and steric hindrance.

Directing Effects of Iodine, Methyl, and Nitro Groups on Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution (EAS) on a substituted benzene ring is dictated by the electronic properties of the substituents already present. wikipedia.org These groups can be classified as either activating or deactivating, and as ortho-, para- or meta-directing. wikipedia.orgmasterorganicchemistry.com The substituents on this compound—iodine, methyl, and nitro—each exert a distinct influence on the aromatic ring's reactivity and the orientation of incoming electrophiles.

Methyl Group (-CH₃): The methyl group is classified as an activating, ortho-, para-director. savemyexams.com It donates electron density to the benzene ring through an inductive effect and hyperconjugation. libretexts.org This donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. libretexts.org The electron density is preferentially increased at the ortho and para positions, which stabilizes the corresponding carbocation intermediates (sigma complexes) formed during electrophilic attack. libretexts.orglibretexts.org

Nitro Group (-NO₂): The nitro group is a strongly deactivating, meta-director. masterorganicchemistry.comsavemyexams.com It is powerfully electron-withdrawing through both a strong inductive effect (due to the electronegativity of nitrogen and oxygen) and a resonance effect. wikipedia.orglibretexts.org This withdrawal of electron density makes the aromatic ring significantly less reactive towards electrophiles. libretexts.org During electrophilic attack, the ortho and para positions are strongly destabilized because a resonance contributor would place a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. wikipedia.org Consequently, electrophilic attack is directed to the meta position, which avoids this unfavorable arrangement. wikipedia.org

The following table summarizes the individual directing effects of these functional groups.

| Functional Group | Electronic Effect | Reactivity Effect | Directing Influence |

| Methyl (-CH₃) | Electron-donating (Inductive, Hyperconjugation) | Activating | Ortho, Para |

| Nitro (-NO₂) | Electron-withdrawing (Inductive, Resonance) | Strongly Deactivating | Meta |

| Iodine (-I) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para |

Reactivity Profile of this compound in EAS

The reactivity of this compound in electrophilic aromatic substitution is governed by the cumulative and often competing effects of the three substituents. The presence of two deactivating groups (iodo and nitro) and one activating group (methyl) renders the ring significantly less reactive than toluene but potentially more reactive than 1-iodo-3-nitrobenzene (B31131).

There are three available positions for substitution on the ring: C4, C5, and C6. The directing influences of the existing groups on these positions are as follows:

Position C4: This position is para to the activating methyl group, ortho to the deactivating nitro group, and meta to the deactivating iodo group. The powerful activating effect of the methyl group directing to this position is strongly counteracted by the deactivating nitro group also directing away from it.

Position C5: This position is meta to the methyl group, meta to the nitro group, and meta to the iodo group. While attack at this position avoids the strong deactivation at the ortho/para positions relative to the nitro and iodo groups, it does not benefit from the activation of the methyl group. The nitro group strongly directs incoming electrophiles to this position (meta).

Position C6: This position is ortho to the activating methyl group and ortho to the deactivating iodo group. Both groups direct substitution to this site. However, this position is subject to significant steric hindrance from the adjacent large iodine atom and the methyl group.

The table below analyzes the combined directing effects on the available positions of the aromatic ring.

| Position of Attack | Influence of -CH₃ (at C1) | Influence of -I (at C2) | Influence of -NO₂ (at C3) | Predicted Outcome |

| C4 | Para (Activating) | Meta (Neutral) | Ortho (Deactivating) | Possible, favored by methyl group but disfavored by nitro group. |

| C5 | Meta (Neutral) | Meta (Neutral) | Meta (Directing) | Possible, favored by nitro group but receives no activation. |

| C6 | Ortho (Activating) | Ortho (Directing) | Meta (Neutral) | Possible, but likely hindered by steric effects from adjacent groups. |

Derivatization Reactions Beyond Primary Functional Group Transformations

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the aryl-iodine bond in various palladium-catalyzed cross-coupling reactions. chemimpex.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-iodine bond is the most reactive among aryl halides in oxidative addition to palladium(0), a key step in many cross-coupling catalytic cycles. This allows reactions to proceed under relatively mild conditions. acs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgbeilstein-journals.org It is a powerful method for forming biaryl structures. For example, this compound can be coupled with various arylboronic acids to yield substituted 2-methyl-3-nitrobiphenyls. acs.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. walisongo.ac.idbeilstein-journals.org It is a widely used method for the synthesis of arylalkynes. rsc.org The reaction of this compound with terminal alkynes provides access to 1-(alk-1-yn-1-yl)-2-methyl-3-nitrobenzene derivatives. chegg.com

Heck Reaction: This reaction forms a substituted alkene through the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. rsc.org It allows for the vinylation of the aromatic ring, producing various styrenyl derivatives from this compound. acs.org

Synthesis of Heterocyclic Compounds:

The functional groups on this compound can be used sequentially to construct heterocyclic ring systems. A common strategy involves the reduction of the nitro group to an amine. This transformation opens up a vast array of synthetic possibilities. The resulting 2-iodo-3-methylaniline (B1603289) can undergo intramolecular cyclization reactions, often catalyzed by transition metals, or participate in condensation reactions with other bifunctional molecules to form fused heterocyclic structures. acs.orgclockss.org For instance, palladium-catalyzed intramolecular amination (a variation of the Buchwald-Hartwig amination) could potentially be used to form indole (B1671886) derivatives.

The table below summarizes some key derivatization reactions.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Substituted Biphenyls |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Arylalkynes |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Substituted Alkenes (Styrenes) |

| Reductive Cyclization | 1. Reducing Agent (e.g., SnCl₂, H₂/Pd) 2. Cyclization conditions | 1. e.g., SnCl₂, H₂/Pd 2. e.g., Pd catalyst, heat | Fused Heterocycles (e.g., Indoles) |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Iodo-1-methyl-3-nitrobenzene in solution. By analyzing the magnetic properties of its ¹H and ¹³C nuclei, a complete picture of the chemical environment of each atom can be constructed.

The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, the spectrum is characterized by signals corresponding to the aromatic protons and the methyl group protons.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl group (CH₃) protons appear as a sharp singlet, as they have no adjacent protons to couple with. rsc.org This signal is typically found in the upfield region of the spectrum. The three aromatic protons on the benzene (B151609) ring are chemically non-equivalent and couple with each other, giving rise to a complex multiplet in the downfield aromatic region of the spectrum. rsc.org One report describes this as a multiplet between δ 7.34 and 7.44 ppm, integrating to three protons. rsc.org Another study reports a doublet at δ 7.42 ppm (J = 7.7 Hz) and a multiplet between δ 7.31 and 7.36 ppm. rsc.org The methyl singlet is observed at δ 2.58 ppm. rsc.orgrsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| 7.34 - 7.44 | m | - | Aromatic H-4, H-5, H-6 | rsc.org |

| 2.58 | s | - | Methyl (CH₃) | rsc.orgrsc.org |

| Solvent: CDCl₃. Spectrometer frequency: 250 MHz or 400 MHz. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected and observed, corresponding to the six carbons of the aromatic ring and the single methyl carbon. rsc.org

The chemical shifts are heavily influenced by the substituents. The carbon atom bonded to the iodine (C-2) is expected to have a low chemical shift due to the heavy atom effect, and a signal is reported at δ 92.4 ppm. rsc.org The carbon atom attached to the electron-withdrawing nitro group (C-3) is significantly deshielded. The carbons bearing the methyl group (C-1) and the remaining aromatic carbons (C-4, C-5, C-6) appear at intermediate chemical shifts. The methyl carbon itself appears at the most upfield position, reported at δ 29.7 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 145.2 | Aromatic Carbon | rsc.org |

| 132.3 | Aromatic Carbon | rsc.org |

| 128.6 | Aromatic Carbon | rsc.org |

| 121.8 | Aromatic Carbon | rsc.org |

| 110.0 | Aromatic Carbon | rsc.org |

| 92.4 | C-I | rsc.org |

| 29.7 | CH₃ | rsc.org |

| Solvent: CDCl₃. Spectrometer frequency: 100 MHz. |

While ¹D NMR spectra provide fundamental data, two-dimensional (2D) NMR techniques would be employed for unambiguous assignment and complete structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the adjacent aromatic protons, showing cross-peaks between H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each aromatic proton signal to its corresponding carbon signal (H-4 to C-4, H-5 to C-5, and H-6 to C-6) and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons separated by two or three bonds. It is particularly powerful for identifying the substitution pattern. For instance, correlations would be expected from the methyl protons (H-C1) to the quaternary carbon C-1, the iodine-bearing carbon C-2, and the aromatic carbon C-6. Similarly, correlations from the aromatic protons to the substituted quaternary carbons (C-1, C-2, C-3) would firmly establish the regiochemistry of the molecule.

X-ray Crystallography

While a specific crystal structure determination for this compound is not available in the reviewed literature, analysis of closely related compounds such as 1-iodo-3-nitrobenzene (B31131) provides valuable insights into its likely molecular conformation. In such structures, the benzene ring is typically planar. A key conformational feature is the dihedral angle between the plane of the nitro group and the plane of the benzene ring. Due to steric hindrance with adjacent substituents, the nitro group is often twisted out of the aromatic plane. For example, in 2,4-diiodo-3-nitroanisole, the dihedral angle between the benzene ring and the nitro group is a significant 88.0°.

The crystal packing of this compound is expected to be governed by a variety of non-covalent interactions. Analysis of analogous structures reveals the importance of several key forces.

Halogen Bonding: A prominent interaction anticipated in the crystal structure is halogen bonding. This is a highly directional, non-covalent interaction where the iodine atom acts as an electrophilic species (a halogen bond donor). This occurs due to an electron-deficient region, known as a σ-hole, located on the iodine atom opposite the C-I covalent bond. This electrophilic region can interact favorably with a nucleophilic site on an adjacent molecule, such as one of the oxygen atoms of the nitro group (a C–I···O interaction). This type of synthon is a significant factor in the crystal engineering of halogenated nitroaromatic compounds.

Other Intermolecular Interactions: Besides halogen bonding, other interactions likely contribute to the crystal packing. These can include:

π–π Stacking: The aromatic rings of adjacent molecules may stack on top of one another, an interaction driven by electrostatic and van der Waals forces. In related structures like 2,4-diiodo-3-nitroanisole, π–π stacking between inversion-related rings has been observed with a centroid-centroid separation of 3.865 Å.

I···I and NO₂···NO₂ Interactions: In the crystal structure of 1-iodo-3-nitrobenzene, the packing is formed by molecules linked by both I···I and NO₂···NO₂ interactions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for elucidating the molecular structure of "this compound." Infrared (IR) spectroscopy provides information about the functional groups and their vibrational modes, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule.

Characteristic Vibrational Modes in IR Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups: the nitro (NO₂), methyl (CH₃), and iodo (C-I) groups, as well as the substituted benzene ring. The polar nature of the N-O bonds in the nitro group results in strong and characteristic absorption bands, making them readily identifiable. spectroscopyonline.com

The primary vibrational modes for this compound include:

Nitro (NO₂) Group Vibrations: Aromatic nitro compounds display two distinct, strong stretching vibrations. orgchemboulder.com The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. For aromatic nitro compounds, these bands are generally observed in the ranges of 1550-1475 cm⁻¹ for the asymmetric stretch and 1360-1290 cm⁻¹ for the symmetric stretch. orgchemboulder.com In m-nitrotoluene, a related compound, these peaks are found at 1537 cm⁻¹ and 1358 cm⁻¹, respectively. orgchemboulder.com

Methyl (CH₃) Group Vibrations: The methyl group gives rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations are expected in the region of 3000-2800 cm⁻¹. researchgate.net For instance, in m-nitrotoluene, saturated C-H stretches are observed at 2926 cm⁻¹ and 2866 cm⁻¹. spectroscopyonline.com C-H bending vibrations for the methyl group typically appear around 1470-1365 cm⁻¹. docbrown.info

Aromatic Ring (C-H and C=C) Vibrations: The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring usually occur in the 1600-1400 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and number of these peaks.

Carbon-Iodine (C-I) Vibration: The stretching vibration of the carbon-iodine bond is expected to appear at a low frequency, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom. docbrown.info

A summary of the expected characteristic IR absorption bands is presented in the table below.

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550–1475 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360–1290 | Strong |

| Methyl (C-H) | Asymmetric/Symmetric Stretch | 2975–2845 | Medium-Weak |

| Aromatic (C-H) | Stretch | ~3100–3000 | Medium-Weak |

| Aromatic (C=C) | Ring Stretch | ~1600–1400 | Medium-Variable |

| Carbon-Iodine (C-I) | Stretch | ~600–500 | Medium-Strong |

Electronic Transitions in UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the nitroaromatic chromophore. The presence of the nitro group, a strong electron-withdrawing group, and the iodine atom on the benzene ring significantly influences the absorption characteristics.

Nitroaromatic compounds are known to exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum. nih.gov The electronic spectrum is typically characterized by two main types of transitions:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring. These transitions usually result in strong absorption bands. For many nitroaromatic compounds, these absorptions occur in the vacuum UV region, with the absorption maximum appearing over a wide range from 170 to 270 nm, depending on the molecular structure. nih.goviu.edu The addition of multiple functional groups to the benzene ring can lead to an increase in intensity and a blue shift (a shift to shorter wavelengths) of the absorption maximum. nih.goviu.edu

n → π* Transitions: These transitions involve the excitation of a non-bonding electron from the nitro group to a π* antibonding orbital of the aromatic ring. These transitions are typically of lower energy (occur at longer wavelengths) and have lower molar absorptivity (lower intensity) compared to π → π* transitions.

The specific absorption maxima (λmax) for this compound would be influenced by the combined electronic effects of the iodo, methyl, and nitro substituents on the benzene ring. While specific experimental data for this compound is not detailed in the provided search results, the general regions for these transitions in nitroaromatic compounds can be summarized.

| Type of Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Nitro-substituted benzene ring | ~210–270 |

| n → π | Nitro group (NO₂) | Longer wavelength, lower intensity |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Geometry Optimization and Molecular Structure Prediction

In the absence of specific published studies, the fundamental principles of DFT-based geometry optimization can be described. This computational process seeks to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For 2-iodo-1-methyl-3-nitrobenzene, a calculation would typically start with an approximate structure, and the DFT algorithm would iteratively adjust bond lengths, bond angles, and dihedral angles to minimize the electronic energy. The final output would provide precise three-dimensional coordinates of each atom. While databases like PubChem list computed properties, the detailed optimized geometry parameters (bond lengths, angles) from specific DFT calculations for this molecule are not published in dedicated research articles. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity and spectroscopic properties. The HOMO-LUMO energy gap is a key indicator of chemical stability. A large gap suggests high stability, while a small gap indicates that the molecule is more easily excited and likely to be more reactive.

Specific, peer-reviewed calculations of the HOMO-LUMO energy gap for this compound are not available in the current literature. Theoretical studies on similar molecules, such as other substituted nitrotoluenes, have been performed, but direct data for the 2-iodo-1-methyl-3-nitro isomer is absent.

Reaction Mechanism Pathway Exploration and Transition State Analysis

Exploring reaction mechanisms using DFT involves mapping the energy landscape of a chemical reaction, from reactants to products. This includes locating and characterizing transition states, which are the energy maxima along the reaction coordinate. Such studies are vital for understanding reaction kinetics and selectivity. There are currently no published computational studies that specifically explore reaction pathways or analyze transition states involving this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational changes, interactions with solvents, and transport properties. An MD simulation of this compound would model the movement of its atoms over time based on a force field that describes the interatomic interactions. This could reveal, for example, how the molecule behaves in an aqueous environment or how it might interact with a biological membrane. A thorough search of the scientific literature indicates that no molecular dynamics simulation studies have been published specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a set of related molecules with varying substituents. Descriptors for these molecules (e.g., steric, electronic, and hydrophobic parameters) would then be calculated and used to build a mathematical model that predicts their activity.

While QSAR is a widely used technique for nitroaromatic compounds in general, particularly in toxicology, there are no specific QSAR models in the available literature that have been developed for or are focused on derivatives of this compound.

Advanced Applications and Research Frontiers

Role as a Building Block in Complex Molecular Synthesis

2-Iodo-1-methyl-3-nitrobenzene is a key intermediate in synthetic chemistry, providing a foundational scaffold for constructing more complex molecules. chemimpex.com The presence of the iodine atom, an excellent leaving group, facilitates a range of cross-coupling reactions, while the nitro group can be readily transformed into other functional groups, most notably an amine, which is a cornerstone of many biologically active compounds. This dual functionality makes it a prized building block for chemists. chemimpex.com

Pharmaceutical Development and Precursor Synthesis

In the pharmaceutical industry, the quest for new therapeutic agents often begins with versatile chemical precursors, and this compound fits this role adeptly. It serves as an important intermediate in the synthesis of complex molecules designed for new drugs. chemimpex.com Its structure is incorporated into frameworks that target specific biological pathways, which is a critical aspect of modern drug discovery. chemimpex.com The related compound, 1-Iodo-2-nitrobenzene, is noted as a crucial precursor for synthesizing Active Pharmaceutical Ingredients (APIs), highlighting the importance of this class of compounds in the pharmaceutical development pipeline. nbinno.com The utility of such substituted nitroaromatics is further exemplified by the use of compounds like methyl 2-bromomethyl-3-nitrobenzoate in the synthesis of the drug Lenalidomide. google.com

Materials Science Applications (e.g., Organic Semiconductors, Polymers)

The applications of this compound extend beyond medicine into the realm of materials science. The compound is utilized in the creation of advanced materials, including specialized polymers and coatings that can offer enhanced properties such as improved durability. chemimpex.com Of particular note is its role in the field of electronics, where it is used in the development of new materials for fabricating organic semiconductors. chemimpex.com The ability to precisely modify its structure through reactions at the iodo and nitro positions allows for the fine-tuning of electronic properties, a key requirement for next-generation electronic devices.

Agrochemical Development

Similar to its role in pharmaceuticals, this compound also functions as a valuable intermediate in the production of agrochemicals. chemimpex.com The development of new herbicides, pesticides, and plant growth regulators relies on the synthesis of novel organic molecules. A structurally similar isomer, 1-Iodo-2-methyl-3-nitrobenzene, has been identified as a plant growth inhibitor and is used as a herbicide, demonstrating the potential of this molecular scaffold in agrochemical applications. biosynth.com

| Application Area | Specific Role of this compound |

| Pharmaceuticals | Intermediate for complex molecules, precursor for APIs. chemimpex.comnbinno.com |

| Materials Science | Building block for polymers, coatings, and organic semiconductors. chemimpex.com |

| Agrochemicals | Intermediate for herbicides and plant growth inhibitors. chemimpex.combiosynth.com |

Mechanistic Probes in Organic Reactions

Beyond its use as a synthetic building block, this compound is a valuable tool in chemical research for studying the mechanisms of organic reactions. chemimpex.com Its stability combined with a well-defined reactivity profile makes it an ideal substrate for investigating various coupling reactions and developing new synthetic methodologies. chemimpex.com The distinct electronic nature of the nitro and iodo groups on the benzene (B151609) ring allows researchers to probe how substituents influence reaction rates and selectivity, providing fundamental insights into reaction pathways.

Design and Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. This compound is a potent precursor for the synthesis of a wide array of these structures. The typical synthetic strategy involves two key transformations:

Reduction of the Nitro Group: The nitro group can be chemically reduced to form an amino group (-NH2). This amine is a versatile handle for constructing nitrogen-containing heterocyclic rings.

Cross-Coupling Reactions: The iodo group is an excellent participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. researchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex ring systems.

For instance, the synthesis of 3-iodobenzothiophenes, an important class of sulfur-containing heterocycles, has been achieved through the iodocyclization of related starting materials, showcasing a pathway for forming heterocyclic structures from iodo-substituted aromatics. researchgate.net

Safety and Environmental Considerations in Research Settings

Handling and Storage Protocols for Laboratory Research

Proper handling and storage of 2-Iodo-1-methyl-3-nitrobenzene in a laboratory setting are critical to prevent exposure and ensure chemical stability. Protocols are guided by information typically found in Safety Data Sheets (SDS) for structurally similar compounds. sodiumiodide.netfishersci.com

Engineering Controls and Personal Protective Equipment (PPE): All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors. sodiumiodide.netsigmaaldrich.com Personal protective equipment is mandatory and includes:

Eye Protection: Safety glasses with side-shields or chemical goggles that conform to approved standards (e.g., NIOSH or EN 166). sodiumiodide.net

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of properly after handling the compound. sodiumiodide.net

Body Protection: A laboratory coat and, if a significant risk of splashing exists, an apron or other protective clothing should be worn. fishersci.com

Handling Procedures: Researchers should avoid direct contact with the skin and eyes and prevent the formation of dust and aerosols. sodiumiodide.net Standard hygiene practices, such as washing hands thoroughly after handling and before breaks, are essential. sodiumiodide.netsigmaaldrich.com Food and drink should not be consumed in areas where the chemical is handled. sigmaaldrich.com

Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated place away from sources of ignition. biosynth.comfishersci.com It is important to keep the container tightly closed to prevent contamination and degradation. sodiumiodide.net The compound should be protected from light. biosynth.com It must be stored separately from incompatible materials, which include strong bases and strong oxidizing agents. fishersci.comfishersci.com

Table 1: Summary of Laboratory Handling and Storage Protocols

| Protocol Category | Requirement | Source(s) |

|---|---|---|

| Ventilation | Work in a chemical fume hood or well-ventilated area. | sodiumiodide.netsigmaaldrich.com |

| Eye Protection | Safety glasses with side-shields or chemical goggles. | sodiumiodide.net |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | sodiumiodide.net |

| Body Protection | Laboratory coat; additional protective clothing as needed. | fishersci.com |

| Handling | Avoid contact with skin/eyes; prevent dust/aerosol formation. | sodiumiodide.net |

| Hygiene | Wash hands after use; no eating/drinking in the work area. | sodiumiodide.netsigmaaldrich.com |

| Storage Location | Cool, dry, well-ventilated area. | sodiumiodide.netbiosynth.comfishersci.com |

| Storage Container | Tightly closed and protected from light. | sodiumiodide.netbiosynth.com |

| Incompatibilities | Store away from strong bases and oxidizing agents. | fishersci.comfishersci.com |

Waste Management and Disposal Procedures

The disposal of this compound and its contaminated materials must comply with federal, state, and local environmental regulations. mtu.edu As a halogenated nitroaromatic compound, it falls into a specific category of chemical waste.

Waste Segregation: Proper segregation is the first and most critical step in laboratory waste management. northwestern.edu this compound waste must be collected separately from non-halogenated organic solvents. bucknell.edutowson.edu It should not be mixed with aqueous waste, acids, or bases, as this can complicate the disposal process and significantly increase costs. bucknell.edutowson.edu

Container and Labeling: Waste should be collected in a sturdy, leak-proof container that is compatible with the chemical. mtu.edu The container must be kept tightly sealed except when adding waste. mtu.edu It must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents. mtu.edutowson.edu

Disposal Method: The standard disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility. bucknell.edu This process is designed to destroy the compound and prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash. sigmaaldrich.com

Table 2: Waste Disposal Procedures for this compound

| Step | Procedure | Rationale | Source(s) |

|---|---|---|---|

| 1. Segregation | Collect in a dedicated "Halogenated Organic Waste" container. | Prevents reaction with other wastes and simplifies disposal. Halogenated and non-halogenated wastes are treated differently. | bucknell.edutowson.edu |

| 2. Containment | Use a compatible, leak-proof, and sealable container. | Ensures safe accumulation and transport without spills. | mtu.edu |

| 3. Labeling | Clearly mark the container as "Hazardous Waste" and list all contents. | Informs personnel of the container's contents and hazards, and is required for regulatory compliance. | mtu.edutowson.edu |

| 4. Storage | Store the sealed waste container in a designated satellite accumulation area. | Awaits pickup by environmental health and safety personnel. | bucknell.edu |

| 5. Final Disposal | Arrange for pickup by a licensed hazardous waste contractor. | Ensures environmentally sound disposal, typically via incineration. | bucknell.edu |

Environmental Fate of Nitroaromatic Compounds in Research Contexts

While laboratory research involves small quantities, accidental release or improper disposal of nitroaromatic compounds like this compound can contribute to environmental contamination. The environmental fate of these compounds is characterized by their persistence and potential for transformation into other hazardous substances. nih.gov

Persistence and Recalcitrance: Nitroaromatic compounds are generally resistant to environmental degradation. researchgate.net The strong electron-withdrawing nature of the nitro group, combined with the inherent stability of the aromatic ring, makes these compounds recalcitrant to natural oxidative degradation processes. nih.gov This persistence means they can remain in soil and groundwater for extended periods if released. nih.gov

Transformation and Biodegradation: In the environment, particularly under anaerobic (low-oxygen) conditions found in some soils and sediments, the primary transformation pathway for nitroaromatics is reduction of the nitro group. arizona.edu Microbes can catalyze the reduction of the nitro group to form corresponding aromatic amines. arizona.edu These transformation products can be more toxic than the parent compounds. arizona.edu While some microorganisms can utilize certain nitroaromatics as a source of carbon and nitrogen, the process can be slow and is not always complete. epa.gov The presence of a halogen atom (iodine) may further influence the compound's biodegradability. mdpi.com

Environmental Mobility: The mobility of this compound in the environment depends on factors like its water solubility and soil sorption characteristics. Spills in a research setting could lead to contamination of underlying soil and potentially leach into groundwater, where its persistence poses a long-term contamination risk. arizona.edunih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。